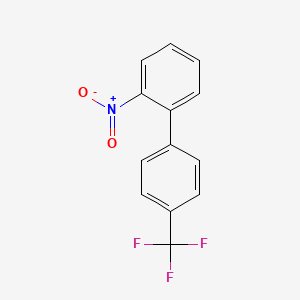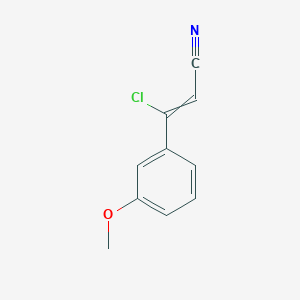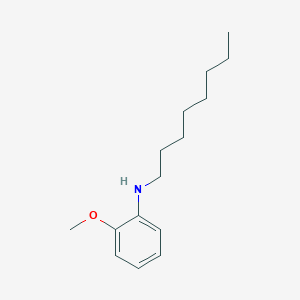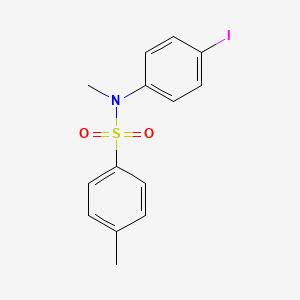
2-Nitro-4'-(trifluoromethyl)-1,1'-biphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Nitro-4’-(trifluoromethyl)-1,1’-biphenyl is an organic compound with the molecular formula C13H8F3NO2 It is a derivative of biphenyl, where one phenyl ring is substituted with a nitro group at the 2-position and a trifluoromethyl group at the 4’-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-4’-(trifluoromethyl)-1,1’-biphenyl typically involves the nitration of 4’-(trifluoromethyl)-1,1’-biphenyl. The process can be summarized as follows:
Starting Material: 4’-(trifluoromethyl)-1,1’-biphenyl.
Nitration: The starting material is subjected to nitration using a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out at a controlled temperature to ensure the selective introduction of the nitro group at the 2-position.
Purification: The crude product is purified using recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of 2-Nitro-4’-(trifluoromethyl)-1,1’-biphenyl follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
2-Nitro-4’-(trifluoromethyl)-1,1’-biphenyl undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the trifluoromethyl group under specific conditions.
Oxidation: The compound can undergo oxidation reactions, where the nitro group is further oxidized to form nitroso or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, iron powder, hydrochloric acid.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Reduction: 2-Amino-4’-(trifluoromethyl)-1,1’-biphenyl.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Oxidation: Nitroso derivatives or other oxidized products.
科学的研究の応用
2-Nitro-4’-(trifluoromethyl)-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for various functionalized biphenyl derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and agrochemicals.
作用機序
The mechanism of action of 2-Nitro-4’-(trifluoromethyl)-1,1’-biphenyl depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
類似化合物との比較
Similar Compounds
2-Nitro-4-(trifluoromethyl)aniline: Similar structure but with an amino group instead of a biphenyl moiety.
2-Nitro-4-(trifluoromethyl)benzoic acid: Contains a carboxylic acid group instead of a biphenyl moiety.
2-Nitro-4-(trifluoromethyl)benzonitrile: Contains a nitrile group instead of a biphenyl moiety.
Uniqueness
2-Nitro-4’-(trifluoromethyl)-1,1’-biphenyl is unique due to the presence of both a nitro group and a trifluoromethyl group on a biphenyl scaffold. This combination imparts distinct chemical and physical properties, making it valuable for various applications. The biphenyl structure provides rigidity and stability, while the nitro and trifluoromethyl groups offer reactivity and lipophilicity, respectively.
特性
CAS番号 |
189575-69-7 |
|---|---|
分子式 |
C13H8F3NO2 |
分子量 |
267.20 g/mol |
IUPAC名 |
1-nitro-2-[4-(trifluoromethyl)phenyl]benzene |
InChI |
InChI=1S/C13H8F3NO2/c14-13(15,16)10-7-5-9(6-8-10)11-3-1-2-4-12(11)17(18)19/h1-8H |
InChIキー |
MZPWTCFOXPDZBH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)C(F)(F)F)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Dibenzyl 2,2'-[carbonylbis(oxy)]dibenzoate](/img/structure/B14241444.png)

![4-(4-Bromophenyl)sulfanylthieno[2,3-c]pyridine-2-carboxamide](/img/structure/B14241453.png)
![1H-Imidazo[4,5-c]quinolin-4-amine, 2-ethyl-1-[5-(methylsulfonyl)pentyl]-](/img/structure/B14241458.png)

![2-(1H-Indol-3-yl)-N-[2-(1H-indol-3-yl)-2-oxoethyl]acetamide](/img/structure/B14241466.png)
![3-Methyl-2,2'-spirobi[bicyclo[2.2.1]heptane]-5,5'-diene](/img/structure/B14241470.png)


![6-[Chloro(dimethyl)silyl]hexyl 2-bromo-2-methylpropanoate](/img/structure/B14241485.png)
![Silane, [2,2-bis(ethylthio)ethenyl]trimethyl-](/img/structure/B14241491.png)

